1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one
Description
Chemical Identity: 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) is an α,β-unsaturated ketone with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . It features a 3,4-methylenedioxyphenyl group (a benzodioxole moiety) attached to a pentenone backbone with dimethyl substituents at the 4-position.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144850-45-3, 2419-68-3 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144850-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Stoichiometry and Conditions
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Starting Materials :
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3,4-Methylenedioxybenzaldehyde (piperonal): Provides the aromatic backbone.
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4,4-Dimethylpentan-3-one : Supplies the dimethyl-substituted ketone moiety.
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Catalyst : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol.
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Temperature : Reflux at 80–100°C for 6–12 hours.
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Molar Ratio : 1:1 aldehyde-to-ketone ratio, though slight excesses of ketone (1.2:1) improve yields.
Table 1: Optimization Parameters for Claisen-Schmidt Condensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Catalyst (NaOH) | 10% w/v | Maximizes enone formation |
| Reaction Time | 8 hours | Balances completion vs. side reactions |
| Workup | Acid quenching (pH 5–6) | Prevents ketone hydrolysis |
Mechanistic Insights
The base deprotonates the ketone, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent β-hydroxy ketone formation and dehydration yield the α,β-unsaturated product. Steric hindrance from the 4,4-dimethyl group slows enolate formation but enhances product stability.
Alternative Synthetic Pathways
Wittig Olefination
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Reagents :
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3,4-Methylenedioxybenzaldehyde
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4,4-Dimethyl-3-oxopentyltriphenylphosphonium ylide
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Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature.
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Yield : 70–75%, lower than Claisen-Schmidt due to ylide sensitivity.
Heck Coupling (Exploratory)
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Substrates :
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3,4-Methylenedioxyphenyl iodide
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4,4-Dimethylpent-1-en-3-one
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Catalyst : Palladium(II) acetate with tri-o-tolylphosphine.
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Limitation : Limited applicability due to aryl iodide availability and side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
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Advantages : Enhanced heat transfer and reaction control.
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Parameters :
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Residence time: 30–60 minutes.
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Temperature: 100–120°C.
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Catalyst: Heterogeneous solid bases (e.g., MgO-SiO₂) for recyclability.
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Table 2: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 85% | 88–90% |
| Reaction Time | 8 hours | 45 minutes |
| Catalyst Reuse | 3 cycles | 10+ cycles |
| Energy Consumption | High | Reduced by 40% |
Purification and Characterization
Recrystallization
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Solvent System : Dichloromethane/hexane (1:3 v/v).
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Purity : >98% after two recrystallizations.
Chromatographic Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.
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HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.5 minutes.
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 6.75 (d, J = 1.5 Hz, 1H, ArH), 6.68 (dd, J = 8.0, 1.5 Hz, 1H, ArH), 6.50 (d, J = 16.0 Hz, 1H, CH=), 6.25 (dt, J = 16.0, 6.5 Hz, 1H, CH=), 2.95 (s, 2H, COCH₂), 1.20 (s, 6H, (CH₃)₂).
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IR (KBr) : 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
Challenges and Mitigation Strategies
Side Reactions
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Dimerization : Minimized via dilute reaction conditions (0.5 M).
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Oxidation : Nitrogen atmosphere prevents enone degradation.
Scalability Issues
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Solvent Recovery : Ethanol distillation and reuse reduce costs.
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Waste Management : Base-neutralization residues treated via bioremediation.
Emerging Methodologies
Biocatalytic Approaches
Photoredox Catalysis
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Catalyst : Ru(bpy)₃²⁺ under blue LED light.
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Advantage : Ambient temperature, but yields lag behind thermal methods.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pentenone moiety to alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one is its use as an intermediate in the synthesis of Stiripentol , an anticonvulsant medication used in the treatment of epilepsy. The compound undergoes metabolic conversion to form Stiripentol Glucuronide, which is crucial for enhancing the efficacy of other antiepileptic drugs by inhibiting their metabolism .
Medicinal Chemistry Research
Research has indicated that derivatives of this compound exhibit potential activity against various neurological disorders. The methylenedioxyphenyl group is known to enhance biological activity by improving the binding affinity to specific receptors in the brain . This makes it a compound of interest for developing new treatments for epilepsy and possibly other neurological conditions.
Antioxidant Activity
Studies have shown that compounds similar to this compound possess antioxidant properties. This suggests potential applications in protecting cells from oxidative stress and related diseases .
Role in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its unique structural features, allowing chemists to create a variety of derivatives with tailored properties for specific applications .
Case Study 1: Stiripentol and Epilepsy Treatment
In clinical settings, Stiripentol has been used effectively as part of a combination therapy for patients with Dravet syndrome, a severe form of epilepsy. The incorporation of this compound into the synthesis pathway has led to improved therapeutic outcomes by enhancing the pharmacokinetics of co-administered drugs .
Case Study 2: Antioxidant Properties
Research published in journals focusing on medicinal chemistry highlighted the antioxidant activities of similar compounds derived from methylenedioxyphenyl structures. These studies suggested that such compounds could mitigate oxidative stress in neurodegenerative diseases, indicating a promising avenue for future research and drug development .
Mechanism of Action
The mechanism by which 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: It can influence pathways related to cell cycle regulation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 91–93°C
- Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .
- Predicted Boiling Point : 358.8±11.0°C .
The compound’s uniqueness arises from its methylenedioxyphenyl group and dimethyl-substituted enone structure. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Chlorophenyl analogs (e.g., 1577-03-3) exhibit electron-withdrawing effects, making them more reactive in electrophilic substitutions but less suited for flavoring applications .
Chain Length and Steric Effects: The dimethyl groups at the 4-position introduce steric hindrance, which may slow nucleophilic attacks on the enone moiety compared to simpler analogs like 1-phenyl-1-penten-3-one . Shorter-chain derivatives (e.g., 4-(3,4-methylenedioxyphenyl)-2-butanone) lack this steric bulk, favoring volatility and flavoring utility .
Biological and Industrial Relevance :
- Compounds with methylenedioxy motifs (e.g., safrole, myristicin) are often associated with psychoactive or flavoring properties, suggesting the target compound could share similar bioactivity pathways .
- Chlorophenyl derivatives (e.g., 1577-03-3) are prioritized in agrochemicals due to their stability and pesticidal efficacy, whereas the target compound’s applications remain exploratory .
Table 2: Physical Property Comparison
| Property | Target Compound (2419-68-3) | 4-(3,4-Methylenedioxyphenyl)-2-butanone | 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (1577-03-3) |
|---|---|---|---|
| Molecular Weight | 232.27 g/mol | ~178 g/mol (estimated) | 222.71 g/mol |
| Melting Point | 91–93°C | Not reported | Not reported |
| Solubility | Dichloromethane, methanol | Likely similar | Similar organic solvents |
| Key Applications | Research chemical | Food flavoring | Pesticide intermediate |
Biological Activity
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, also known as (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, is an organic compound with potential pharmacological properties. Its structure features a methylenedioxyphenyl moiety linked to a pentenone framework, which is significant in medicinal chemistry due to its diverse biological activities.
- Molecular Formula : C14H16O3
- Molecular Weight : 232.27 g/mol
- CAS Number : 144850-45-3
- Melting Point : 93-94 °C
- Boiling Point : Predicted at approximately 358.8 °C
The biological activity of this compound is primarily associated with its interaction with various biochemical pathways:
- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The mechanism involves the modulation of microtubule dynamics, leading to the suppression of tubulin polymerization or stabilization of microtubule structures .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit inflammatory pathways, contributing to their potential use in treating inflammatory diseases.
- Pharmacophore Development : The compound serves as a scaffold in drug design, particularly for developing new anticancer and anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have shown that (E)-1-(3,4-methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one exhibits significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that this compound induced apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of the compound revealed that it effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in managing chronic inflammatory conditions .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, and how can reaction conditions be optimized?
The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example, reacting 3,4-methylenedioxybenzaldehyde with 4,4-dimethylpentan-3-one under basic conditions (e.g., NaOH or KOH in ethanol) typically yields the desired enone. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst choice. Solvent selection (e.g., ethanol, methanol) is critical for solubility and product purity . Post-synthesis purification via column chromatography or recrystallization (using dichloromethane or ethyl acetate) is advised based on solubility data .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the enone structure (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm and carbonyl carbon at ~200 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHO, exact mass 232.1099). Fragmentation patterns (e.g., loss of methylenedioxy group) align with structurally related compounds .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and stereochemistry .
- Melting Point Analysis : A sharp melting point (91–93°C) indicates purity .
Q. How should solubility and stability be managed during experimental workflows?
The compound is soluble in dichloromethane, ethyl acetate, and methanol but should be stored at -20°C to prevent degradation. Stability tests (e.g., TLC or HPLC monitoring under varying pH/temperature) are recommended for long-term studies. Avoid prolonged exposure to light or moisture due to the methylenedioxy group’s sensitivity .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Crystallization difficulties may stem from the compound’s non-planar structure (due to 4,4-dimethyl substitution) or solvent interactions. Strategies include:
Q. How can computational methods (e.g., DFT) resolve discrepancies between spectroscopic and crystallographic data?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure and predict NMR chemical shifts or vibrational frequencies. For instance:
- Compare computed vs. experimental IR spectra to validate ketone and alkene functional groups.
- Analyze HOMO-LUMO gaps to explain reactivity patterns (e.g., nucleophilic attack at the carbonyl).
- Use X-ray constrained wavefunction refinement to reconcile minor deviations in bond angles observed in crystallography .
Q. What pharmacological screening approaches are appropriate given its structural similarity to psychoactive compounds?
While the compound shares a methylenedioxyphenyl motif with controlled substances (e.g., MDPV analogs), pharmacological studies should focus on:
- Receptor binding assays : Screen for affinity at serotonin/dopamine transporters using radioligand competition.
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays.
- Toxicity profiling : Use in vitro models (e.g., HEK293 cells) to evaluate cytotoxicity. Regulatory compliance (e.g., DEA licensing) is mandatory if psychoactivity is suspected .
Q. How can contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry) be resolved?
Contradictions may arise from dynamic effects (e.g., conformational exchange in solution) or crystal packing forces. Solutions include:
- Variable-temperature NMR to detect rotational barriers (e.g., around the enone bond).
- Solid-state NMR to compare solution vs. crystal environments.
- Re-refinement of crystallographic data using SHELXD to check for overlooked symmetry elements .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
